trans 4-Amino-cyclohexanecarboxylic acid ethylamide

Description

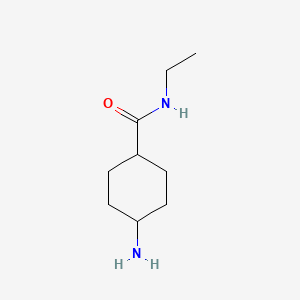

trans-4-Amino-cyclohexanecarboxylic acid ethylamide (CAS: 412290-83-6) is a cyclohexane derivative featuring a trans-configuration, where the amino (–NH₂) and ethylamide (–CONHCH₂CH₃) groups occupy axial positions on opposite sides of the ring. This spatial arrangement enhances molecular rigidity, influencing its solubility, stability, and biological interactions . The compound is synthesized with 95% purity and is cataloged for research applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name |

4-amino-N-ethylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-11-9(12)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJSGAVCWSFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261569 | |

| Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412290-83-6 | |

| Record name | trans-4-Amino-N-ethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-cyclohexanecarboxylic acid ethylamide typically involves the reduction of trans-4-Aminocyclohexanecarboxylic acid. The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans 4-Amino-cyclohexanecarboxylic acid ethylamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be further reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Active Pharmaceutical Ingredients (APIs)

Trans-4-amino-cyclohexanecarboxylic acid derivatives serve as crucial intermediates in the synthesis of various APIs. For instance, they are utilized in the preparation of Janus kinase inhibitors, which are significant in treating autoimmune diseases. The derivatives can be synthesized from p-aminobenzoic acid under mild conditions with high trans/cis ratios, enhancing their utility in pharmaceutical formulations .

b. Opioid Activity

Research by Li et al. (1993) demonstrated that trans-4-amino derivatives exhibit significant opioid activity, making them potential candidates for developing analgesics . This property is attributed to their structural similarity to known opioid compounds.

c. Therapeutic Drug Development

Trans-4-amino-cyclohexanecarboxylic acid derivatives have also been explored as building blocks for designing therapeutic drugs targeting diabetes and other metabolic disorders. They act as substrates for dipeptidyl peptidase IV (DPP-IV) inhibitors, which are essential in managing type 2 diabetes .

Organic Synthesis Applications

a. Stereoselective Synthesis

The compound plays a vital role in stereoselective synthesis processes. Recent studies have shown that transaminases can selectively convert cis-diastereomers to their corresponding trans-forms with high diastereomeric purity (>99%), which is advantageous in producing optically active compounds . This capability is crucial for synthesizing pharmaceuticals that require specific stereochemistry for efficacy.

b. Industrial Applications

The one-pot synthesis method for producing trans-4-amino-cyclohexanecarboxylic acid derivatives under basic conditions has been optimized for industrial applications, allowing for efficient production with minimal waste . This method emphasizes the compound's relevance in large-scale chemical manufacturing.

Case Study 1: Synthesis of Janus Kinase Inhibitors

A study focused on the use of trans-4-amino-cyclohexanecarboxylic acid derivatives in synthesizing Janus kinase inhibitors revealed that these compounds could be effectively synthesized with yields exceeding 70% using optimized conditions involving basic solvents .

Case Study 2: Opioid Activity Research

Li et al.'s research demonstrated that certain trans-4-amino derivatives exhibit potent opioid receptor activity, suggesting potential applications in pain management therapies. The study highlighted the structure-activity relationship critical for developing new analgesics .

Mechanism of Action

The mechanism of action of trans 4-Amino-cyclohexanecarboxylic acid ethylamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid ethylamide group can participate in hydrophobic interactions. These interactions can inhibit or modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Functional Group Variations

Table 1: Key Structural Analogs and Properties

Key Observations :

- Ethylamide vs. Carboxylic Acid : The ethylamide derivative exhibits higher lipophilicity than the carboxylic acid analog (CAS: 3685-25-4), enhancing membrane permeability but reducing aqueous solubility .

- Ethylamide vs. Ethyl Ester : The ethyl ester (CAS: 2084-28-8) is more hydrolytically stable under acidic conditions compared to the ethylamide, which may undergo enzymatic cleavage in vivo .

Spatial Isomerism: Trans vs. Cis Configurations

The trans-configuration in trans-4-Amino-cyclohexanecarboxylic acid ethylamide imposes steric constraints that are absent in its cis-isomer. For example:

- Cis-4-Aminocyclohexanol (CAS: 27489-62-9) has a lower melting point (108–113°C) due to reduced molecular packing efficiency compared to trans-isomers .

- In isoxazole derivatives (e.g., 117b in ), the trans-hydroxy group on the cyclohexane ring enhances hydrogen bonding with target proteins, improving binding affinity .

Table 2: Antimicrobial and Pharmacological Comparisons

Key Observations :

- Ethylamide derivatives generally exhibit moderate bioactivity unless paired with aromatic or heterocyclic systems (e.g., isoxazole in ) .

- The mesylate salt of a related ethylamide compound (CAS: N/A in ) demonstrates enhanced solubility (>50 mg/mL), highlighting the importance of salt selection for drug formulation .

Physicochemical Properties

Table 3: Solubility and Stability

Biological Activity

trans 4-Amino-cyclohexanecarboxylic acid ethylamide , also known as ethyl trans-4-aminocyclohexanecarboxylate, is a compound of interest due to its significant biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 243.30 g/mol

- Physical State : White solid

- Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier .

- Adenosine Deaminase Inhibition :

- Opioid Activity :

- Calcium Antagonism :

Clinical Applications

- Melasma Treatment :

- Pharmaceutical Intermediates :

Traditional Synthesis

The traditional synthesis involves the catalytic reduction of p-aminobenzoic acid to produce trans-4-amino-cyclohexanecarboxylic acid. This process can yield a high trans/cis ratio under controlled conditions, often exceeding 75% purity .

Recent Innovations

Recent advancements have introduced one-pot synthesis methods that streamline the production process while maintaining high purity levels. These methods reduce costs and enhance safety by avoiding expensive catalysts and high-pressure conditions .

Case Studies

Q & A

Q. How can researchers optimize the synthesis of trans-4-Amino-cyclohexanecarboxylic acid ethylamide to improve yield and purity?

Methodological Answer: Synthetic optimization can be achieved via reductive amination, a method validated for structurally related ethylamide derivatives. Key steps include:

- Using sodium cyanoborohydride as a selective reducing agent in methanol/acetic acid mixtures to stabilize intermediates .

- Monitoring reaction progress via NMR to confirm the formation of the ethylamide group (e.g., characteristic triplet for ethyl protons at δ ~1.23 ppm and quartet for -CH- at δ ~3.40 ppm) .

- Purifying crude products via column chromatography (e.g., ethyl acetate/light petroleum eluents) to isolate the trans isomer .

Q. What chromatographic methods are effective for separating cis/trans isomers of 4-aminocyclohexanecarboxylic acid derivatives?

Methodological Answer:

- Use chiral HPLC columns (e.g., Chiralpak® IA or IB) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .

- For preparative-scale separation, flash chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) can isolate trans isomers, as evidenced by purity analyses (>95% by GC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in trans-4-Amino-cyclohexanecarboxylic acid ethylamide derivatives?

Methodological Answer:

- Employ SHELXL for small-molecule refinement, particularly for high-resolution data, to model hydrogen bonding and stereochemistry (e.g., axial vs. equatorial amine positioning) .

- Use ORTEP-III to visualize thermal ellipsoids and confirm the trans configuration of the cyclohexane ring. Discrepancies in bond angles (>5°) may indicate isomerization or crystal packing effects .

- Cross-validate crystallographic data with - COSY and NOESY NMR to confirm solution-phase conformation .

Q. How can researchers address contradictions in spectroscopic data caused by cis/trans isomer mixtures?

Methodological Answer:

- Apply 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals. For example, trans isomers often show distinct NMR coupling patterns (e.g., J = 10–12 Hz for axial-equatorial protons) compared to cis isomers (J = 4–6 Hz) .

- Use GC-MS with chiral stationary phases to quantify isomer ratios. Calibration with pure cis/trans standards (e.g., CAS 1776-53-0 for cis and trans mixtures) improves accuracy .

Q. What strategies are recommended for characterizing polymorphic forms of trans-4-Amino-cyclohexanecarboxylic acid ethylamide salts?

Methodological Answer:

- Conduct X-ray powder diffraction (XRPD) to identify unique diffraction patterns for polymorphs (e.g., mesylate vs. hydrochloride salts). Peaks at 2θ = 12.5°, 18.3°, and 24.7° may indicate a specific crystalline form .

- Perform differential scanning calorimetry (DSC) to detect thermal events (e.g., melting points >250°C for trans isomers vs. ~200°C for cis analogs) .

Q. How should researchers design pharmacological assays to evaluate the bioactivity of trans-4-Amino-cyclohexanecarboxylic acid ethylamide derivatives?

Methodological Answer:

- Adopt Hsp90 inhibition assays using ATPase activity measurements, as demonstrated for isoxazole-3-carboxylic acid ethylamides. IC values <1 μM indicate high potency .

- Ensure compound purity (>98% by HPLC) to avoid false positives from isomer contaminants. Use C18 reverse-phase columns with acetonitrile/water gradients for purity validation .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational modeling and experimental data for trans-4-Amino-cyclohexanecarboxylic acid ethylamide conformers?

Methodological Answer:

- Compare density functional theory (DFT) -optimized structures with crystallographic data. Deviations in dihedral angles (>10°) suggest solvent effects or crystal packing forces .

- Use molecular dynamics simulations in explicit solvent (e.g., water or DMSO) to model flexible cyclohexane rings and validate against NMR-derived rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.